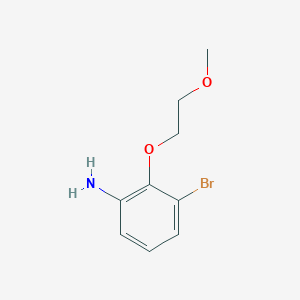
3-Bromo-2,6-dimethylbenzaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,6-dimethylbenzaldehyde has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
3-Bromo-2,6-dimethylbenzaldehyde has a molecular weight of 213.07 g/mol. Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
1. Synthesis and Characterization in Organic Chemistry
3-Bromo-2,6-dimethylbenzaldehyde has been explored in organic chemistry for the synthesis and characterization of various compounds. In one study, a derivative, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, was synthesized and characterized through computational and experimental studies. This process involved a reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid, providing insights into the kinetics and mechanism of the reaction, which could facilitate developments in the synthesis of related compounds (Asheri, Habibi-Khorassani, & Shahraki, 2016).
2. Role in the Formation of Novel Ligands
The compound has also been used in the formation of novel chelating ligands. A study demonstrated the nitration of 3-bromobenzaldehyde followed by reduction, which led to the creation of bidentate and tridentate 6-bromoquinoline derivatives through the Friedländer condensation. These derivatives have potential applications in various fields, including catalysis and material sciences (Hu, Zhang, & Thummel, 2003).
3. Studies on Electronic and Structural Properties
Research on the electronic and structural properties of related bromo-dimethoxybenzaldehydes has been conducted. A study explored the impact of bromine substitution on the structure, reactivity, and optical properties of dimethoxybenzaldehydes, providing valuable information for potential applications in non-linear optical (NLO) materials (Aguiar et al., 2022).
4. Catalysis and Synthesis Applications
3-Bromo-2,6-dimethylbenzaldehyde has found use in the field of catalysis and synthesis. For instance, its derivatives have been involved in the formation of tetra-nuclear macrocyclic Zn(II) complexes, which showed effectiveness as catalysts for the oxidation of benzyl alcohol (Wang et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-2,6-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-4-9(10)7(2)8(6)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAIJORGXRXVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-dimethylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)

![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)









![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)
![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)